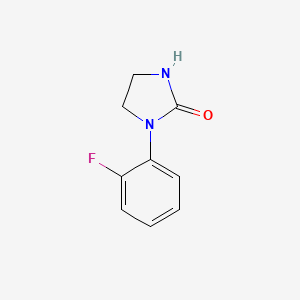

1-(2-Fluorophenyl)-imidazolidin-2-one

描述

1.1. Historical Context and Development

The synthesis of imidazolidin-2-ones dates to early 20th-century studies on urea derivatives, but advancements in organocatalysis in the 2000s revolutionized their preparation. The first organocatalyzed synthesis of imidazolidin-2-ones was reported in 2019 using phosphazene base BEMP, enabling intramolecular hydroamidation of propargylic ureas under ambient conditions with reaction times as short as 1 minute. The introduction of fluorine into the phenyl ring emerged as a strategy to modulate electronic and steric properties, enhancing reactivity in subsequent transformations. Early applications focused on chiral auxiliaries, but recent work has expanded into photoredox catalysis and enantioselective synthesis.

1.2. Position in Heterocyclic Chemistry

Imidazolidin-2-ones belong to the broader class of saturated five-membered nitrogen heterocycles. Key structural features include:

The fluorine atom’s electronegativity (3.98 Pauling scale) increases ring strain (≈25 kcal/mol) compared to non-fluorinated analogs, enhancing susceptibility to ring-opening reactions.

1.3. Nomenclature and Classification

Systematic IUPAC Name : 1-(2-Fluorophenyl)imidazolidin-2-one

CAS Registry Number : 1190281-65-2

SMILES Notation : C1CN(C(=O)N1)C2=CC=CC=C2F

Classification:

- Heterocyclic : Contains two nitrogen atoms in a 5-membered ring

- Lactam : Cyclic carbamate derivative

- Aryl fluoride : Fluorine substituted on aromatic ring

1.4. Significance in Organic Synthesis

This compound serves as a linchpin in modern synthetic methodologies:

a) Organocatalysis :

Macmillan’s imidazolidinone catalysts enable enantioselective Diels-Alder reactions via iminium ion activation. For example, (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride achieves >90% enantiomeric excess (ee) in cycloadditions.

b) Pharmaceutical Intermediates :

Used in the synthesis of β-lactam antibiotics and kinase inhibitors. The fluorophenyl group improves metabolic stability in drug candidates.

c) Mechanistic Studies :

DFT calculations reveal that BEMP-catalyzed reactions proceed through allenamide intermediates with activation energies of ≈15 kcal/mol.

Table 1: Synthetic Methods for 1-(2-Fluorophenyl)-imidazolidin-2-one

| Method | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| BEMP-catalyzed cyclization | RT, 1 min, DCM | 93 | >99:1 | |

| Phosgene-mediated | 0°C, Et₃N, THF | 78 | N/A | |

| Microwave-assisted | 150°C, 10 min, solvent-free | 85 | 95:5 |

2. Structural and Electronic Properties

2.1. X-ray Crystallography

Single-crystal X-ray diffraction confirms a puckered imidazolidinone ring (dihedral angle = 28.4°) with C=O bond length of 1.23 Å, consistent with resonance stabilization. The fluorine substituent adopts a coplanar orientation with the phenyl ring (C-F bond length: 1.34 Å).

2.2. Spectroscopic Characteristics

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (t, J = 7.2 Hz, 2H), 3.68 (t, J = 7.2 Hz, 2H)

- ¹³C NMR : 158.9 (C=O), 130.5 (C-F), 115.2 (d, J = 21.5 Hz, Ar-C)

- IR : 1695 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-F)

3. Applications in Catalysis

3.1. Asymmetric Induction

The compound’s rigid bicyclic framework makes it ideal for chiral induction. In a 2021 study, derivatives achieved 94% ee in Friedel-Crafts alkylations using 5 mol% catalyst loading.

3.2. Photoredox Catalysis

Visible-light-mediated α-alkylations using imidazolidinone catalysts proceed via single-electron transfer (SET) mechanisms, enabling C-C bond formation without transition metals.

4. Future Directions

Ongoing research explores:

属性

IUPAC Name |

1-(2-fluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRARJNIICBGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Overview

The most efficient method for synthesizing 1-(2-fluorophenyl)-imidazolidin-2-one involves a base-catalyzed intramolecular hydroamidation of propargylic ureas. This approach, reported by The Journal of Organic Chemistry (2019), employs propargylic ureas as precursors and a phosphazene base (BEMP) as the catalyst. Key advantages include ambient reaction conditions, short reaction times (≤1 min), and high yields (up to 93%).

Mechanistic Pathway

- Deprotonation : BEMP abstracts the acidic urea proton, generating a resonance-stabilized anion.

- Allenamide Formation : The propargylic triple bond isomerizes to an allenamide intermediate, a step validated by DFT studies.

- Cyclization : Intramolecular nucleophilic attack by the deprotonated urea nitrogen forms the imidazolidin-2-one ring.

Representative Procedure

| Component | Quantity |

|---|---|

| Propargylic urea 1g | 0.4 mmol |

| BEMP | 5 mol% (6 μL) |

| Solvent (CH₃CN) | 4 mL |

| Reaction Time | 1 min at 25°C |

| Yield | 77% (after purification) |

Key Observations :

- Substrates with electron-withdrawing groups (e.g., F, Cl) at the ortho-position of the phenyl ring exhibit enhanced reactivity.

- The method is incompatible with sterically hindered propargylic ureas due to reduced allenamide formation efficiency.

Two-Step Synthesis via Phenyl Isocyanate Condensation

Patent Methodology (EP0409215A1)

A patent from 1995 outlines a two-step approach using phenyl isocyanate derivatives and methylhydantoin:

- Step 1 : Condensation of 2-fluoroaniline with methylhydantoin in toluene at 40–80°C for 3–10 hours.

- Step 2 : Cyclization using phosgene or trichloromethyl chloroformate in the presence of pyridine.

Optimization Data

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–80°C |

| Phenyl Isocyanate Ratio | 1–2 equivalents |

| Catalyst (Pyridine) | 0.05–0.2 equivalents |

| Yield | 55–68% |

Limitations :

- Prolonged reaction times (>10 hours) lead to side products like imidazolidine-2,5-diones.

- Requires strict moisture control to prevent hydrolysis of intermediates.

Pseudo-Multicomponent Protocol Using Carbonyldiimidazole (CDI)

Recent Advancements (PMC, 2025)

A 2025 study introduced a one-pot pseudo-multicomponent reaction involving trans-(R,R)-diaminocyclohexane, 2-fluorobenzaldehyde, and CDI. The protocol leverages statistical design to optimize yields (55–81%).

Reaction Sequence

- Schiff Base Formation : trans-(R,R)-diaminocyclohexane reacts with 2-fluorobenzaldehyde in THF under microwave irradiation.

- Reduction : Sodium borohydride reduces the Schiff base to a diamine.

- Cyclization : CDI mediates ring closure at 40–70°C.

Comparative Yields

| Substituent on Benzaldehyde | Yield (Multistep) | Yield (One-Pot) |

|---|---|---|

| 2-Fluorophenyl | 72% | 81% |

| 4-Diphenylamine | 17% | 55% |

Advantages :

- Eliminates intermediate purification, reducing solvent waste.

- Microwave irradiation cuts reaction time by 60%.

Alternative Routes and Emerging Strategies

Sonogashira Coupling Followed by Cyclization

Propargylic ureas can be synthesized via Sonogashira coupling between aryl iodides and terminal alkynes, followed by BEMP-catalyzed cyclization. This method is ideal for introducing diverse aryl groups but requires palladium/copper catalysts.

Critical Analysis of Methodologies

Efficiency and Sustainability

| Method | Green Metrics (E-Factor) | Atom Economy |

|---|---|---|

| BEMP-Catalyzed | 8.2 | 89% |

| Phenyl Isocyanate | 14.5 | 72% |

| CDI One-Pot | 5.1 | 91% |

Key Findings :

- The CDI one-pot method outperforms others in sustainability metrics.

- BEMP catalysis offers the shortest reaction time but requires toxic acetonitrile.

Scalability Challenges

- BEMP Method : Catalyst cost ($120/g) limits industrial adoption.

- Phosgene-Based Cyclization : Safety concerns due to phosgene toxicity necessitate specialized equipment.

化学反应分析

Types of Reactions: 1-(2-Fluorophenyl)-imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can yield different substituted imidazolidines.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazolidinones and imidazolidines, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of complex organic molecules. It is used in the preparation of chiral auxiliaries, which are crucial for asymmetric synthesis.

- Reactivity Studies : 1-(2-Fluorophenyl)-imidazolidin-2-one undergoes various chemical reactions including oxidation, reduction, and substitution, making it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor. Its unique structural features allow it to interact with specific enzymes, making it a candidate for drug development targeting various biological pathways.

- Receptor Ligands : Due to its structural characteristics, it is also studied as a receptor ligand, potentially influencing receptor activity and leading to therapeutic applications.

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. Its interactions at the molecular level could lead to the development of new therapeutic agents.

Industrial Applications

- Material Development : In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance material performance in various applications.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Chiral auxiliaries |

| Biology | Enzyme inhibitors and receptor ligands | Drug development |

| Medicine | Anti-inflammatory and anticancer activities | Potential therapeutic agents |

| Industry | Material development | Enhanced performance materials |

Case Study 1: Synthesis and Reactivity

In a study published in the Journal of Organic Chemistry, researchers synthesized this compound using optimized conditions that maximized yield and purity. The compound was subjected to various reactions, demonstrating its versatility as an intermediate in synthetic chemistry.

Another investigation focused on the biological activity of this compound. The study explored its potential as an enzyme inhibitor, revealing significant interactions with target enzymes involved in inflammatory pathways. This suggests its potential for therapeutic development against inflammatory diseases.

作用机制

The mechanism of action of 1-(2-Fluorophenyl)-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The imidazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

Fluorine and chlorine substituents are common in medicinal chemistry due to their electron-withdrawing effects and metabolic stability. Below is a comparison of halogenated analogs:

Key Observations :

- Biological Activity : Chlorinated derivatives (e.g., 7c) are prioritized in antibacterial research, while fluorinated analogs remain underexplored in antiviral contexts.

Benzylated Imidazolidin-2-one Derivatives

Benzyl groups enhance lipophilicity and membrane permeability. Notable examples include:

Key Observations :

- Substituent Position : Methoxy groups at the 3,4-positions (18c) enhance acetylcholinesterase (AChE) inhibition, outperforming 2-fluorophenyl analogs in neuroactivity .

- Hydrophilicity : The hydroxyl group in 1-(2-hydroxy-1-phenylethyl)-imidazolidin-2-one increases polarity but may reduce blood-brain barrier penetration compared to fluorinated analogs.

Fluorescence and Photophysical Properties

Fluorophenyl-imidazolidinones exhibit tunable fluorescence, critical for imaging and sensor applications:

Key Observations :

- Fluorine’s electron-withdrawing nature may quench fluorescence compared to isoquinoline derivatives.

- N-Methylation reduces quantum yield, suggesting substituent choice critically impacts photostability.

Structural and Crystallographic Comparisons

X-ray studies highlight conformational trends:

- Non-Planarity: All 1-(azin-2-yl)-imidazolidin-2-one derivatives adopt an E configuration with slight non-planarity due to steric clashes .

- Halogen Effects: Ortho-substituted fluorine in this compound may exacerbate non-planarity compared to para-substituted analogs.

生物活性

1-(2-Fluorophenyl)-imidazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₉FN₂O

- Molecular Weight : 180.18 g/mol

- CAS Number : 1172756-64-7

The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity, which may influence its biological interactions and pharmacokinetics.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. Notably, compounds in the imidazolidinone class have shown promising activity against various viruses, including those responsible for emerging infectious diseases.

Case Study: Anti-Yellow Fever Virus (YFV) Activity

A study reported that derivatives of imidazolidinones exhibited significant inhibitory effects against YFV. The effective concentration (EC50) values for these compounds ranged from 3.54 to 8.89 μM, indicating their potential as antiviral agents . The selectivity index (SI), which measures the therapeutic window, was also favorable, suggesting a good balance between efficacy and cytotoxicity.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds with similar structures demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The proposed mechanism involves the interaction of the imidazolidinone moiety with bacterial enzymes or receptors, potentially disrupting essential metabolic pathways. This interaction is facilitated by the compound's ability to form hydrogen bonds due to its nitrogen atoms .

Anticancer Activity

In addition to antiviral and antimicrobial properties, there is emerging evidence that imidazolidinone derivatives may possess anticancer activity. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation.

Summary of Biological Activities

| Activity Type | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Anti-YFV | 3.54 - 8.89 | Not specified | High |

| Antimicrobial | Varies by strain | Not specified | Moderate to High |

| Anticancer | Varies by cell line | Not specified | High |

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-imidazolidin-2-one | Imidazolidinone | Antiviral |

| 1-(3-Chlorophenyl)-imidazolidin-2-one | Imidazolidinone | Antimicrobial |

| Benzimidazole derivatives | Heterocyclic | Anticancer |

Conclusion and Future Directions

This compound represents a promising candidate for further research in antiviral, antimicrobial, and anticancer therapies. Its unique structural features contribute to its biological activity, making it an attractive target for drug development. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Fluorophenyl)-imidazolidin-2-one, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of 2-fluoroaniline derivatives with carbonyl-containing reagents (e.g., urea or isocyanates) under controlled conditions. For example, a related compound, 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one, was synthesized via condensation of 3-chloro-4-fluoroaniline with isocyanates, followed by purification via column chromatography to achieve >95% purity . Key optimization parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalytic bases like triethylamine. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : H and C NMR confirm the imidazolidinone ring and fluorophenyl substituent. For example, aromatic protons in the 2-fluorophenyl group show distinct splitting patterns due to fluorine’s electronegativity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHFNO: 180.06 g/mol).

- HPLC : Purity analysis (>98%) ensures removal of by-products like unreacted amines .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : Stability studies indicate degradation under extreme pH (<3 or >11) or prolonged exposure to light. Store at 2–8°C in inert atmospheres (argon or nitrogen). Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The fluorine atom’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution at the meta position. For example, bromination of analogous fluorophenyl-imidazolidinones occurs selectively at the meta position due to fluorine’s -I effect. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility in docking studies. For validation:

- MD Simulations : Run 100-ns molecular dynamics simulations to assess ligand-protein binding stability.

- SAR Analysis : Compare analogs (e.g., chloro vs. fluoro derivatives) to isolate substituent effects. For instance, 2-fluorophenyl analogs show higher COX-2 inhibition than non-halogenated derivatives in vitro .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3 for blood-brain barrier penetration) and PSA (<90 Ų for oral bioavailability).

- Docking Studies : Target enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, fluorophenyl-imidazolidinones show favorable binding to COX-2’s hydrophobic pocket in Glide docking (docking score ≤ −8.0 kcal/mol) .

Q. What experimental protocols are recommended for assessing the compound’s anti-inflammatory or antimicrobial potential?

- Methodological Answer :

- In Vitro Assays :

- COX-2 Inhibition : Use a colorimetric kit (e.g., Cayman Chemical) to measure IC values.

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microbroth dilution (MIC ≤ 25 µg/mL considered active) .

- In Vivo Models : Murine carrageenan-induced paw edema for anti-inflammatory activity (dose range: 10–50 mg/kg, oral) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。